5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% (5-Cl-2-MOP-3-OH-Pyridine, 95%) is an organic compound with several potential applications in scientific research. It is a white powder with a melting point of 166-168°C and a boiling point of 254-255°C. Its chemical formula is C9H7ClNO2 and its molecular weight is 190.6 g/mol. 5-Cl-2-MOP-3-OH-Pyridine, 95% is primarily used as a reactant in organic synthesis and as a building block in the synthesis of more complex compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% involves the reaction of 5-chloro-2-methoxyaniline with 2-bromo-3-hydroxypyridine in the presence of a palladium catalyst.
Starting Materials
5-chloro-2-methoxyaniline, 2-bromo-3-hydroxypyridine, Palladium catalyst
Reaction
5-chloro-2-methoxyaniline is reacted with 2-bromo-3-hydroxypyridine in the presence of a palladium catalyst, The reaction mixture is heated under reflux for several hours, The resulting product is purified by column chromatography to obtain 5-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% purity
Scientific Research Applications
5-Cl-2-MOP-3-OH-Pyridine, 95% is used in a variety of scientific research applications. It is used as a reactant in organic synthesis, as a building block in the synthesis of more complex compounds, and as a starting material in the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of pyridine derivatives, which are important in the synthesis of drugs, dyes, and other organic compounds.
Mechanism Of Action
The mechanism of action of 5-Cl-2-MOP-3-OH-Pyridine, 95% is not well understood. However, it is believed that the compound acts as a nucleophile and undergoes nucleophilic substitution reactions with electrophiles. This allows it to form covalent bonds with other molecules, thereby allowing it to be used as a reactant in organic synthesis and as a building block in the synthesis of more complex compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Cl-2-MOP-3-OH-Pyridine, 95% are not well understood. However, it is believed that the compound does not have any significant direct effects on the human body.
Advantages And Limitations For Lab Experiments
The primary advantage of using 5-Cl-2-MOP-3-OH-Pyridine, 95% in laboratory experiments is its low cost and availability. Additionally, it is a highly reactive compound, making it useful in organic synthesis. However, it is also highly flammable and must be handled with caution.
Future Directions
There are several potential future directions for 5-Cl-2-MOP-3-OH-Pyridine, 95%. These include further investigation into its mechanism of action, potential applications in pharmaceutical synthesis, and the development of new synthesis methods. Additionally, further research into its biochemical and physiological effects is also warranted. Finally, further research into the potential toxicity of the compound should be conducted to ensure its safe use in laboratory experiments.
properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-3-2-9(13)5-11(12)8-4-10(15)7-14-6-8/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLRKIZGVJHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683008 |
Source
|
Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
CAS RN |
1261939-15-4 |
Source
|
Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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